molecular formula C9H4BrNO3 B1410819 2-Bromo-6-cyano-4-formylbenzoic acid CAS No. 1805486-11-6

2-Bromo-6-cyano-4-formylbenzoic acid

Cat. No.: B1410819
CAS No.: 1805486-11-6
M. Wt: 254.04 g/mol
InChI Key: VMSFNJMPIKTXJC-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-4-formylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Bromo-6-cyano-4-formylbenzoic acid involves the bromination of 6-cyano-4-formylbenzoic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 2-position of the benzoic acid ring .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow chemistry techniques. These methods allow for the generation of highly reactive intermediates under controlled conditions, improving the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyano-4-formylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major product is 2-bromo-6-cyano-4-carboxybenzoic acid.

    Reduction Reactions: The major product is 2-bromo-6-cyano-4-hydroxymethylbenzoic acid.

Scientific Research Applications

2-Bromo-6-cyano-4-formylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyano-4-formylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyano-6-formylbenzoic acid
  • 5-Cyano-2-formylbenzoic acid
  • 4-Formylphenylboronic acid

Uniqueness

2-Bromo-6-cyano-4-formylbenzoic acid is unique due to the specific positioning of the bromine, cyano, and formyl groups on the benzoic acid ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

2-bromo-6-cyano-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-7-2-5(4-12)1-6(3-11)8(7)9(13)14/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSFNJMPIKTXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(=O)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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